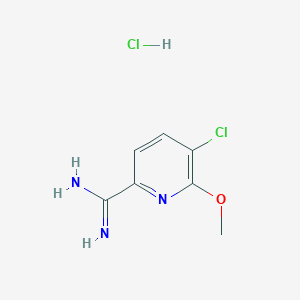
5-Chloro-6-methoxypicolinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9Cl2N3O It is a derivative of picolinamide, featuring a chlorine atom at the fifth position and a methoxy group at the sixth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxypicolinimidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-6-methoxypyridine.
Formation of Picolinimidamide: The 5-chloro-6-methoxypyridine is then reacted with an appropriate amidine reagent under controlled conditions to form the picolinimidamide derivative.
Hydrochloride Formation: The final step involves the conversion of the picolinimidamide derivative into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-chloro-6-methoxypyridine.
Amidine Reaction: Reacting the synthesized pyridine derivative with an amidine reagent in large reactors.
Purification: Purification of the product through crystallization or other suitable methods.
Hydrochloride Formation: Conversion to the hydrochloride salt and further purification to achieve the desired purity.
化学反応の分析
Types of Reactions
5-Chloro-6-methoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered nitrogen oxidation states.
Coupling Products: Coupled products with new carbon-carbon bonds.
科学的研究の応用
5-Chloro-6-methoxypicolinimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-6-methoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar structure but with the methoxy group at the fourth position.
5-Methoxypicolinimidamide hydrochloride: Lacks the chlorine atom at the fifth position.
6-Chloro-5-methoxypicolinimidamide hydrochloride: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-6-methoxypicolinimidamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in research and industrial applications.
特性
分子式 |
C7H9Cl2N3O |
|---|---|
分子量 |
222.07 g/mol |
IUPAC名 |
5-chloro-6-methoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3O.ClH/c1-12-7-4(8)2-3-5(11-7)6(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChIキー |
HAJZKHJCBSUEKL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)C(=N)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


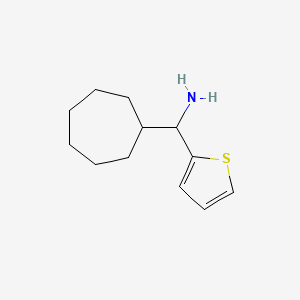
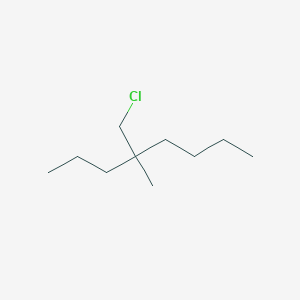
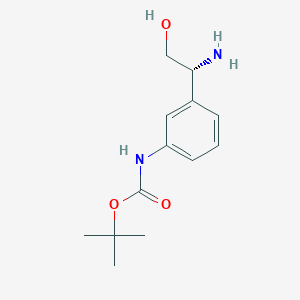
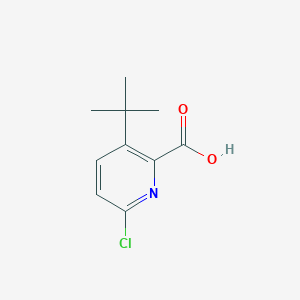
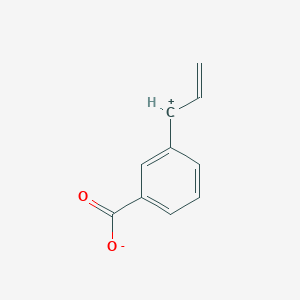
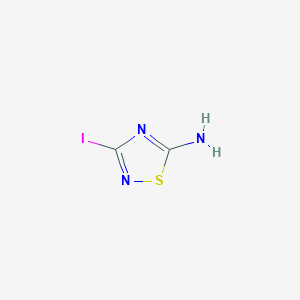
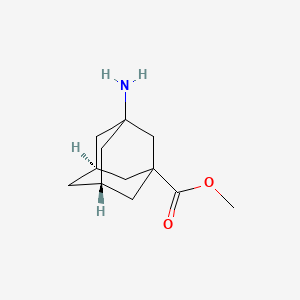
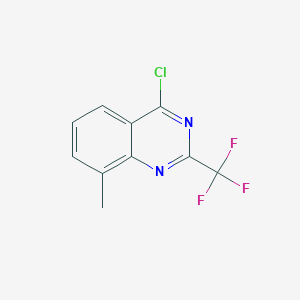
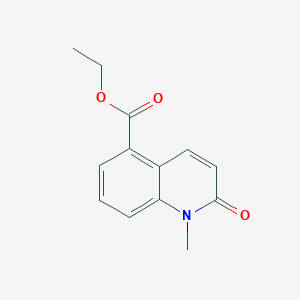
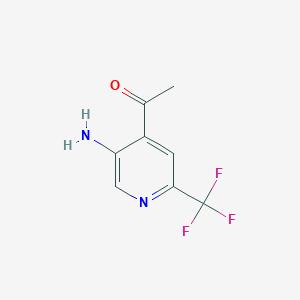
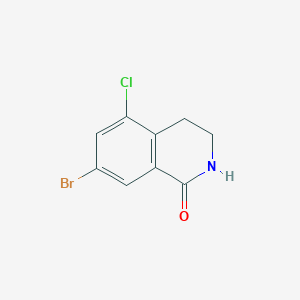
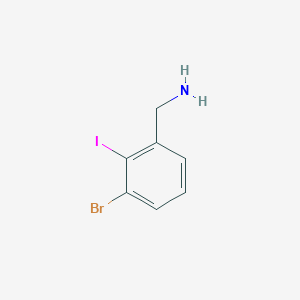
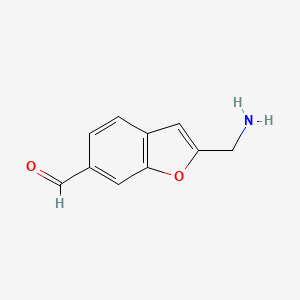
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
